![molecular formula C12H11N5OS B2492503 6-Cyano-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide CAS No. 2411308-26-2](/img/structure/B2492503.png)
6-Cyano-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
The compound is a derivative of 1,3,4-thiadiazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of an acid hydrazide with a carbon disulfide in a basic medium . The resulting product is then reacted with a primary amine to yield the desired 1,3,4-thiadiazole .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the number and type of atoms in the molecule, as well as their connectivity .Chemical Reactions Analysis
1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, which makes them interesting targets for synthetic modification . The chemical reactions involving these compounds can be quite complex and are often influenced by the nature of the substituents on the thiadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be influenced by the nature of the substituents on the thiadiazole ring . These properties can be analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of 1,3,4-thiadiazole derivatives could involve the synthesis of new derivatives with improved biological activity, the exploration of new synthetic routes, and the investigation of their mechanisms of action . These compounds have the potential to be developed into effective therapeutic agents for a variety of diseases .
properties
IUPAC Name |
6-cyano-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-2-4-10-16-17-12(19-10)15-11(18)9-6-3-5-8(7-13)14-9/h3,5-6H,2,4H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPHOZPRVHSYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=CC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
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